3-Fluoro-5-(methoxymethoxy)benzaldehyde
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Overview
Description
3-Fluoro-5-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a methoxymethoxy group at the fifth position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Formylation: The formyl group is introduced using a formylation reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(methoxymethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Fluoro-5-(methoxymethoxy)benzoic acid.
Reduction: 3-Fluoro-5-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-5-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research on its derivatives has shown potential in developing new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(methoxymethoxy)benzaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxybenzaldehyde
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Methoxybenzaldehyde
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Uniqueness
3-Fluoro-5-(methoxymethoxy)benzaldehyde is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
3-fluoro-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-12-6-13-9-3-7(5-11)2-8(10)4-9/h2-5H,6H2,1H3 |
InChI Key |
QSFPJMLGTMUNOO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C=O)F |
Origin of Product |
United States |
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